molecular formula C14H13NO4 B11768603 Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate

Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate

Cat. No.: B11768603
M. Wt: 259.26 g/mol
InChI Key: RLKGHGSKWFVPBW-UHFFFAOYSA-N
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Description

Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-2-propyn-1-ol with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring. This intermediate is then esterified with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often utilize metal-free synthetic routes to minimize costs and environmental impact. These methods typically involve the use of eco-friendly catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, amines, and substituted isoxazoles .

Scientific Research Applications

Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

methyl 3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-3-oxopropanoate

InChI

InChI=1S/C14H13NO4/c1-9-13(11(16)8-12(17)18-2)14(15-19-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

RLKGHGSKWFVPBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)CC(=O)OC

Origin of Product

United States

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